4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide
Beschreibung
4-Chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide is a benzamide derivative characterized by a central aromatic ring substituted with a chlorine atom at position 4, a piperidin-1-ylsulfonyl group at position 3, and a pyrimidin-2-ylamino moiety at the benzamide nitrogen (N-position). This compound shares structural motifs common in kinase inhibitors and apoptosis-inducing agents, particularly the sulfonamide and heteroaromatic groups, which are critical for binding to enzymatic active sites or modulating cellular pathways .
Eigenschaften
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-pyrimidin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c17-13-6-5-12(15(22)20-16-18-7-4-8-19-16)11-14(13)25(23,24)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJPNWHZTXLLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chlorine atom at the 4-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Introduction of the Piperidinylsulfonyl Group: The next step involves the sulfonylation of the chlorinated benzamide with piperidine-1-sulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Attachment of the Pyrimidinyl Group: The final step is the coupling of the sulfonylated benzamide with a pyrimidine derivative. This can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The chlorinated benzamide core can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidinylsulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can produce a variety of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
4-Chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide has been investigated as a potential inhibitor of various cancer-related targets. Notably, it has shown promise as a FMS-like tyrosine kinase 3 (FLT3) receptor antagonist, which is crucial in the treatment of acute myeloid leukemia (AML). The inhibition of FLT3 can lead to reduced proliferation of cancer cells and increased apoptosis in FLT3-mutated tumors .
Case Study: FLT3 Inhibition
In a study published in Nature, researchers synthesized several derivatives of this compound and evaluated their efficacy against FLT3. The most potent derivatives exhibited low nanomolar IC50 values, indicating strong inhibitory activity against FLT3 . This suggests that 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide could serve as a lead compound for developing new AML therapies.
Poly(ADP-ribose) Polymerase Inhibition
Another significant application of this compound lies in its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are increasingly used in cancer therapy, especially for tumors with BRCA mutations. The compound's structure allows it to interact effectively with the PARP enzymes, potentially leading to enhanced therapeutic outcomes in cancers resistant to conventional treatments .
Case Study: PARP Inhibition
Research demonstrated that modifications to the piperidine and pyrimidine moieties could enhance binding affinity to the PARP active site. Compounds derived from this structure were tested in BRCA1-mutant cell lines, showing significant cytotoxicity compared to non-mutant counterparts . This highlights the compound's role in targeted cancer therapies.
Data Tables
Wirkmechanismus
The mechanism by which 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfamoyl Group
The piperidin-1-ylsulfonyl group in the target compound distinguishes it from analogues with alternative sulfamoyl substitutions:
- Furan-2-Ylmethylsulfamoyl Derivative: 4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide (CAS: 566165-25-1) replaces the piperidine ring with a furan-methyl group. However, the furan group’s lower basicity could diminish interactions with acidic residues in target proteins .
- Indapamide Derivatives: Synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide, these compounds feature substituted thiourea or thiazolidinone groups on the sulfamoyl nitrogen. Such modifications are associated with pro-apoptotic activity in cancer cells, suggesting that the piperidin-1-ylsulfonyl group in the target compound may confer different biological properties, such as altered selectivity for apoptotic pathways .
Table 1: Sulfamoyl Substitution Effects
| Compound | Sulfamoyl Group | Key Properties |
|---|---|---|
| Target Compound | Piperidin-1-ylsulfonyl | Moderate solubility, basic nitrogen |
| Furan-2-ylmethylsulfamoyl Derivative | Furan-2-ylmethylsulfamoyl | Higher solubility, hydrogen-bond donor |
| Indapamide Thiourea Derivatives | Thiourea-linked sulfamoyl | Pro-apoptotic, enhanced lipophilicity |
Variations in the Benzamide Nitrogen Substituent
The pyrimidin-2-yl group at the benzamide nitrogen is a critical pharmacophore in kinase inhibitors. Comparisons include:
- Imatinib (4-[(4-Methylpiperazin-1-yl)-methyl]-N-{4-methyl-3-{[4-(pyridin-3-yl)-pyrimidin-2-yl]-amino}-phenyl}-benzamide): This tyrosine kinase inhibitor replaces the pyrimidin-2-yl group with a pyridin-3-yl-pyrimidin-2-ylamino moiety and introduces a 4-methylpiperazinyl-methyl group. The latter enhances solubility via protonation at physiological pH, a feature absent in the target compound. Imatinib’s clinical success underscores the importance of balancing aromaticity and basicity in kinase-targeting benzamides .
- Pyridin-3-Yl-Pyrimidin-2-Ylamino Derivatives: Compounds like 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)benzamide () demonstrate that pyridin-3-yl substitutions enhance π-π stacking in hydrophobic kinase pockets. The target compound’s pyrimidin-2-yl group may instead favor hydrogen bonding with backbone amides .
Chloro Substituent and Aromatic Ring Modifications
The 4-chloro substituent on the benzamide ring is conserved across many analogues (e.g., ) and contributes to electron-withdrawing effects, stabilizing the aromatic system and influencing binding affinity. However, derivatives such as N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-isoindole-5-carboxamide () replace the chloro group with bulkier substituents, which may alter steric interactions in target binding sites .
Pharmacokinetic and Solubility Considerations
- Salt Forms: The hydrochloride salt of 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)benzamide () exhibits improved solubility and bioavailability compared to its free base. Similarly, the target compound’s piperidine group could be protonated to form salts, enhancing dissolution .
Structural and Computational Insights
Crystallographic tools like SHELX and WinGX () have been pivotal in resolving the geometries of benzamide derivatives. For example, the piperidin-1-ylsulfonyl group’s chair conformation in the target compound may optimize van der Waals interactions in enzyme pockets, whereas bulkier substituents (e.g., indapamide thioureas) could induce conformational strain .
Biologische Aktivität
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide, identified by its CAS number 890612-92-7, is a compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on various studies and findings.
The molecular formula of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide is with a molecular weight of 380.8 g/mol. Its structure includes a piperidine ring and a pyrimidine moiety, which are crucial for its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, the compound's interaction with poly(ADP-ribose) polymerase (PARP) has been highlighted as a potential pathway for anticancer activity. In vitro studies demonstrated that related compounds inhibited PARP1 activity effectively, suggesting that 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide may exhibit similar effects .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Compounds containing sulfonamide groups are often evaluated for their ability to inhibit bacterial growth. For example, derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism typically involves inhibition of bacterial enzymes or disruption of cellular processes essential for survival .
Enzyme Inhibition
The compound's sulfonamide group is known to exhibit enzyme inhibitory activity. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurological disorders. Studies have reported that related compounds significantly inhibited AChE activity, indicating potential therapeutic applications in neurodegenerative diseases .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and bacterial metabolism, further supporting its potential as a therapeutic agent .
Q & A
Q. Methodology :
- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves the sulfonamide geometry and confirms piperidine ring conformation. Displacement ellipsoids validate anisotropic thermal motion .
- IR Spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm, amide C=O at ~1650 cm) .
- Elemental Analysis : Matches experimental C/H/N/S percentages with theoretical values (e.g., C: 53.9%, H: 4.5%, N: 16.5%) .
Advanced: How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved in structure-activity relationship (SAR) studies?
Q. Methodology :
Dose-Response Profiling : Test compound across a 10–10 M range to identify non-specific cytotoxicity thresholds .
Target-Specific Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure direct binding affinities (K) to targets like kinases or integrases .
Computational Docking : Model interactions with homology-built targets (e.g., HIV-1 integrase catalytic core) using AutoDock Vina. Compare binding poses of active vs. inactive analogs .
Q. Example SAR Table :
| Substituent (R) | IC (Target A, nM) | CC (HepG2, μM) | Selectivity Index |
|---|---|---|---|
| Piperidine-1-sulfonyl | 12 ± 1.5 | >100 | >8300 |
| Morpholine-4-sulfonyl | 45 ± 3.2 | 48 ± 4.1 | 1.1 |
Advanced: What strategies optimize regioselectivity during sulfonylation to avoid N-pyrimidine vs. N-benzamide competition?
Q. Methodology :
Protecting Groups : Temporarily block the pyrimidine amine with Boc or Fmoc before sulfonylation .
Solvent Control : Polar aprotic solvents (DMF) favor sulfonylation at the electron-deficient chloro-substituted position .
Kinetic Monitoring : Use in-situ F NMR (if fluorinated intermediates) to track reaction progression and quench at >90% conversion .
Q. Optimization Data :
| Condition | Solvent | Temp (°C) | Yield (%) | Regioselectivity (A:B) |
|---|---|---|---|---|
| 1 | DCM | 0 | 62 | 3:1 |
| 2 | THF | 25 | 78 | 5:1 |
| 3 | DMF | 40 | 85 | 8:1 |
Advanced: How do computational methods predict metabolic stability of the piperidine sulfonamide moiety?
Q. Methodology :
Metabolite Prediction : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., piperidine C-3/C-4 positions) .
CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Correlate with logP values (calculated: 3.2) .
MD Simulations : Run 100 ns trajectories in GROMACS to assess sulfonamide conformational flexibility and solvent accessibility .
Basic: What in vitro assays are recommended for initial anticancer activity screening?
Q. Methodology :
Cell Viability : MTT assay in 72-hour treatments (e.g., IC = 2.1 μM in MCF-7) .
Apoptosis : Annexin V/PI staining with flow cytometry to quantify early/late apoptosis .
Migration Inhibition : Scratch assay in MDA-MB-231 cells; measure wound closure % vs. controls .
Advanced: How can crystallization conditions be optimized for X-ray studies of this hydrophobic compound?
Q. Methodology :
Solvent Screening : Use microbatch under oil (e.g., 2:1 hexane/ethyl acetate) or vapor diffusion (20% PEG 4000) .
Additives : Introduce 0.1% n-octyl-β-D-glucoside to improve crystal lattice packing .
Cryoprotection : Soak crystals in mother liquor + 25% glycerol before flash-cooling in liquid N .
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